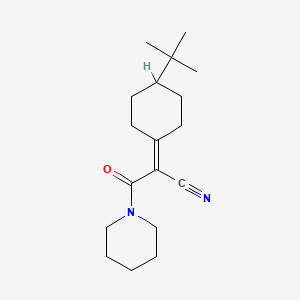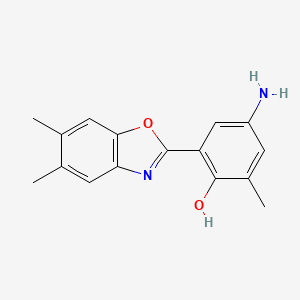
2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain, and are essential for maintaining proper neurotransmission and preventing excitotoxicity. TBOA has been widely used in scientific research to study the role of EAATs in various physiological and pathological processes.
Wirkmechanismus
2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile acts as a non-competitive inhibitor of EAATs, meaning that it binds to a site on the transporter protein that is distinct from the glutamate binding site. This results in a decrease in the reuptake of glutamate, leading to an increase in extracellular glutamate levels. This can have both beneficial and detrimental effects, depending on the context.
Biochemical and Physiological Effects:
2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile has been shown to have a number of biochemical and physiological effects, including:
1. Increased extracellular glutamate levels in the brain.
2. Enhanced synaptic transmission and plasticity.
3. Increased susceptibility to excitotoxicity.
4. Neuroprotection in certain contexts.
5. Alterations in behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile has several advantages and limitations for use in lab experiments. Advantages include:
1. High potency and selectivity for EAATs.
2. Availability of a variety of analogs for structure-activity relationship studies.
3. Ability to modulate glutamate levels in a controlled manner.
Limitations include:
1. Potential for off-target effects.
2. Limited solubility in aqueous solutions.
3. Potential for toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving 2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile, including:
1. Development of more selective and potent EAAT inhibitors.
2. Investigation of the role of EAATs in other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
3. Exploration of the therapeutic potential of EAAT inhibitors in these disorders.
4. Investigation of the relationship between EAATs and other neurotransmitter systems.
5. Development of new methods for studying the function of EAATs in vivo.
Synthesemethoden
2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of tert-butylcyclohexanone with piperidine to form the corresponding enamine. This is followed by a reaction with ethyl cyanoacetate to yield the cyanoenamine. The final step involves the cyclization of the cyanoenamine to form 2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylcyclohexylidene)-3-oxo-3-(1-piperidinyl)propanenitrile has been used in a variety of scientific research applications, including:
1. Studying the role of EAATs in neurotransmission and synaptic plasticity.
2. Investigating the pathophysiology of neurological disorders such as epilepsy, stroke, and traumatic brain injury.
3. Developing new therapeutic strategies for these disorders by targeting EAATs.
4. Characterizing the pharmacology of other compounds that interact with EAATs.
Eigenschaften
IUPAC Name |
2-(4-tert-butylcyclohexylidene)-3-oxo-3-piperidin-1-ylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-18(2,3)15-9-7-14(8-10-15)16(13-19)17(21)20-11-5-4-6-12-20/h15H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKGCRYVKCMFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=C(C#N)C(=O)N2CCCCC2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylcyclohexylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B6045404.png)
![1-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6045412.png)
![1-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6045413.png)
![N-(2-isopropyl-6-methylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6045421.png)

![4-{[1-(2,4-dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6045425.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(3-fluorobenzyl)morpholine](/img/structure/B6045433.png)
![methyl 2-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B6045452.png)
![5,5-dimethyl-2-{[(2-nitrophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6045464.png)
![7-(2-methoxybenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6045478.png)
![2-butyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6045491.png)
![4-[3-(1H-pyrazol-4-yl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6045492.png)
![2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B6045505.png)
